DOR Agonist Selectivity Screening: Scaffold-Level Selectivity Against 167 GPCRs
In a β-arrestin 2 recruitment panel of 168 GPCRs at 10 µM, the most potent hit from the 1,3,8-triazaspiro[4.5]decane-2,4-dione series was selective for DOR, with minimal off-target activity across 167 other receptors [1]. While this assay used the series lead (Compound 1) rather than the specific 1,3-dimethyl-8-benzoyl derivative, all active hits belong to the same scaffold, supporting class-level selectivity inference. In contrast, the legacy DOR chemotype SNC80/BW373U86 is associated with broader off-target profiles and convulsant side effects [2]. No comparable 167-target selectivity data exist for the 8-benzoyl-3-benzyl (RIPK1) or 8-cinnamoyl analogs.
| Evidence Dimension | GPCR selectivity (off-target screen) |
|---|---|
| Target Compound Data | Selective for DOR over 167 GPCRs at 10 µM (scaffold lead Compound 1; specific 1,3-dimethyl-8-benzoyl derivative not individually profiled in this panel) |
| Comparator Or Baseline | SNC80 (legacy DOR agonist): convulsions and tachyphylaxis reported; broader off-target engagement suspected [2]. 8-Benzoyl-3-benzyl derivative: RIPK1 inhibitor, no DOR selectivity data available. |
| Quantified Difference | 167 off-target GPCRs inactive vs. SNC80-class agents with documented adverse pharmacology |
| Conditions | Eurofins gpcrMAX β-arrestin 2 recruitment assay; 10 µM single concentration |
Why This Matters
Procurement decision: For DOR-focused screening cascades, the triazaspiro-2,4-dione scaffold offers a demonstrably cleaner off-target profile than legacy diethylbenzamide chemotypes, reducing false-positive attrition.
- [1] Meqbil YJ, et al. J Pharmacol Exp Ther. 2024;389(3):301-309. View Source
- [2] Jutkiewicz EM, et al. Convulsant activity of nonpeptidic δ-opioid agonists. J Pharmacol Exp Ther. 2006;317(3):1337-1348. View Source
